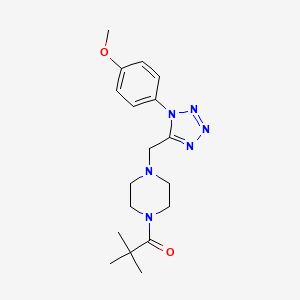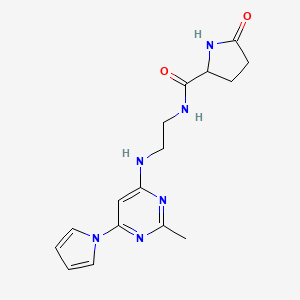![molecular formula C19H12BrCl2NO3S B2800763 N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide CAS No. 400088-86-0](/img/structure/B2800763.png)
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine, chlorine, and sulfonyl groups attached to a benzene ring, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide typically involves multiple steps, including the introduction of bromine and sulfonyl groups to the benzene ring. Common synthetic routes may involve:
Sulfonylation: The addition of a sulfonyl group using sulfonyl chloride (RSO2Cl) in the presence of a base like pyridine.
Coupling Reactions: The final step often involves coupling the brominated and sulfonylated benzene ring with 2,4-dichlorobenzenecarboxamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to optimize the reaction conditions and scale up the production process.
化学反应分析
Types of Reactions
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
科学研究应用
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
相似化合物的比较
N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide can be compared with other similar compounds, such as:
N-{4-[(4-chlorophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide: Similar structure but with a chlorine atom instead of bromine.
N-{4-[(4-fluorophenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide: Contains a fluorine atom instead of bromine.
N-{4-[(4-methylphenyl)sulfonyl]phenyl}-2,4-dichlorobenzenecarboxamide: Features a methyl group instead of bromine.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the presence of different substituents.
属性
IUPAC Name |
N-[4-(4-bromophenyl)sulfonylphenyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrCl2NO3S/c20-12-1-6-15(7-2-12)27(25,26)16-8-4-14(5-9-16)23-19(24)17-10-3-13(21)11-18(17)22/h1-11H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEXRUYHBZCKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrCl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2800682.png)
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide](/img/structure/B2800686.png)


![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(3,4-difluorophenyl)ethanediamide](/img/structure/B2800690.png)

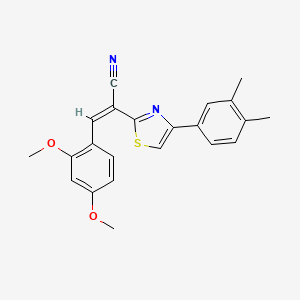
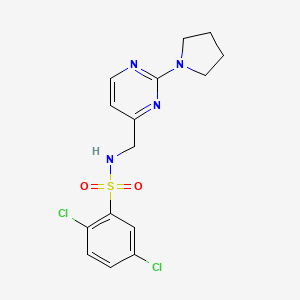
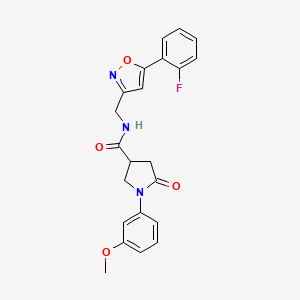
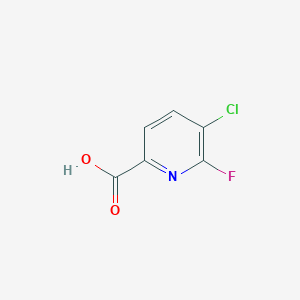
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2800700.png)
![1-[1-(4-Methanesulfonamidobenzoyl)piperidin-4-YL]-3,3-dimethylurea](/img/structure/B2800701.png)
